molecular formula C9H9N3O B1415485 1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol CAS No. 1395034-96-4

1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol

Cat. No. B1415485
CAS RN: 1395034-96-4
M. Wt: 175.19 g/mol
InChI Key: SGYSIRUUFYLGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol” is a heterocyclic compound . It has a molecular weight of 175.19 g/mol.


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines, a group to which “1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol” belongs, has been extensively studied . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .


Molecular Structure Analysis

The molecular structure of “1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol” is characterized by the fusion of a pyrazole and a pyridine ring . Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .

Scientific Research Applications

Applications in OLEDs and Phosphorescence

1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol, as part of 3-(1H-Pyrazol-1-yl)pyridine derivatives, is utilized in the construction of bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). This compound contributes to tuning optoelectronic parameters, thereby improving the efficiency and performance of blue, green, and white PhOLEDs. The modifications in linking modes and conformations of these compounds influence their optoelectronic characteristics, leading to applications in low-voltage, high-efficiency OLEDs (Li, Li, Liu, & Jin, 2016).

Synthesis and Structural Studies

New derivatives of 1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol have been synthesized, showing the compound's versatility in forming different structures. These derivatives exhibit structural features like the 3-hydroxy tautomer, which have been analyzed using X-ray diffraction. Such studies are crucial for understanding the compound's chemical behavior and potential applications in various fields (Wu, Tang, Huang, & Shen, 2012).

Biomedical Applications

The compound's derivatives, specifically Pyrazolo[3,4-b]pyridines, have significant implications in the biomedical field. With over 300,000 described derivatives, these compounds have been studied for their synthetic methods and diverse substituents. The biomedical applications of these compounds span various areas, indicating the potential of 1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol in health and medicine (Donaire-Arias et al., 2022).

Photoreactions and Proton Transfer Studies

Studies have explored the photoreactions and proton transfer mechanisms in compounds containing 1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol derivatives. These include excited-state intramolecular and intermolecular proton transfer, providing insights into the compound's reactivity and potential applications in photochemistry (Vetokhina et al., 2012).

Catalysis and Polymerization

Derivatives of this compound have been used in the synthesis of palladium complexes, which are subsequently applied in small molecule activation and polymerization processes. This highlights the compound's role in catalytic activities and its potential in materials science and industrial applications (Ojwach, Guzei, & Darkwa, 2009).

Future Directions

Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that “1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol” and similar compounds may have potential applications in the field of medicinal chemistry.

properties

IUPAC Name

1-(pyridin-3-ylmethyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-9-5-11-12(7-9)6-8-2-1-3-10-4-8/h1-5,7,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYSIRUUFYLGJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol
Reactant of Route 2
Reactant of Route 2
1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol
Reactant of Route 3
Reactant of Route 3
1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol
Reactant of Route 4
Reactant of Route 4
1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol
Reactant of Route 5
1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol
Reactant of Route 6
1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.